

# Application Notes and Protocols: Copper-Catalyzed Allylic Oxidation with *tert*-Butyl Peroxybenzoate

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## Compound of Interest

Compound Name: *tert*-Butyl peroxybenzoate

Cat. No.: B1203932

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## Introduction

The copper-catalyzed allylic oxidation of olefins using ***tert*-butyl peroxybenzoate**, commonly known as the Kharasch-Sosnovsky reaction, is a powerful and versatile method for the direct functionalization of C-H bonds at the allylic position. This transformation provides access to valuable allylic esters, which are key intermediates in the synthesis of a wide range of biologically active molecules, natural products, and pharmaceuticals. The reaction is attractive due to the use of an inexpensive and earth-abundant copper catalyst and a commercially available oxidant. Furthermore, the development of asymmetric variants has enabled the enantioselective synthesis of chiral allylic esters, a crucial aspect in drug development where stereochemistry plays a vital role.

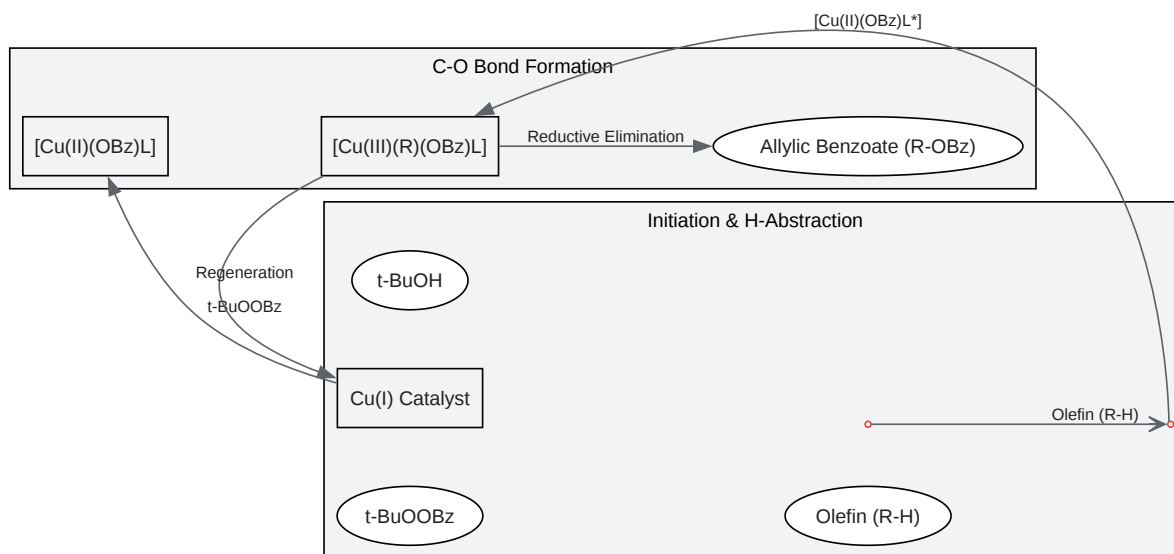
These application notes provide a comprehensive overview of the copper-catalyzed allylic oxidation with ***tert*-butyl peroxybenzoate**, including its mechanism, detailed experimental protocols for both racemic and asymmetric transformations, and a summary of its substrate scope.

## Reaction Mechanism

The mechanism of the Kharasch-Sosnovsky reaction is generally understood to proceed through a radical pathway. The key steps are initiated by the copper catalyst, which facilitates the homolytic cleavage of the peroxide bond in **tert-butyl peroxybenzoate**. The proposed catalytic cycle is as follows:

- **Initiation:** A copper(I) species reacts with **tert-butyl peroxybenzoate** to generate a copper(II) species, a tert-butoxy radical, and a benzoate anion.
- **Hydrogen Abstraction:** The highly reactive tert-butoxy radical abstracts a hydrogen atom from the allylic position of the olefin substrate, forming an allylic radical and tert-butanol.
- **C-O Bond Formation:** The allylic radical then reacts with the copper(II) benzoate complex. This step is believed to involve the formation of a copper(III) intermediate, followed by reductive elimination to yield the allylic benzoate product and regenerate the copper(I) catalyst.

The enantioselectivity in asymmetric versions of the reaction is controlled by the chiral ligand coordinated to the copper center, which influences the facial selectivity of the reaction between the allylic radical and the copper complex.



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**Caption:** Proposed radical mechanism for the Kharasch-Sosnovsky reaction.

## Experimental Protocols

### Protocol 1: Racemic Allylic Oxidation of Cyclohexene

This protocol is adapted from a procedure described in Organic Syntheses.

Materials:

- Cyclohexene
- **tert-Butyl peroxybenzoate**
- Copper(I) bromide (CuBr)
- Anhydrous solvent (e.g., benzene or acetonitrile)

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Stirring and heating apparatus

#### Procedure:

- To a stirred solution of cyclohexene (5.0 equivalents) in the chosen anhydrous solvent, add a catalytic amount of copper(I) bromide (0.01 equivalents).
- Heat the mixture to reflux (for benzene) or the desired reaction temperature.
- Add **tert-butyl peroxybenzoate** (1.0 equivalent) dropwise to the reaction mixture over a period of 1 hour.
- After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to remove any benzoic acid byproduct.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired 3-(benzoyloxy)cyclohex-1-ene.

## Protocol 2: Asymmetric Allylic Oxidation of a Terminal Olefin

This protocol is a general procedure based on literature reports for the enantioselective oxidation of terminal olefins using a chiral bis(oxazoline) (BOX) ligand.

## Materials:

- Terminal olefin (e.g., 1-octene)
- **tert-Butyl peroxybenzoate**
- Copper(I) trifluoromethanesulfonate benzene complex ( $\text{Cu}(\text{OTf}) \cdot 0.5\text{C}_6\text{H}_6$ )
- Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
- Anhydrous, degassed solvent (e.g., acetone or acetonitrile)
- Inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware for air-sensitive reactions
- Stirring and cooling apparatus

## Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.05 equivalents) and copper(I) trifluoromethanesulfonate benzene complex (0.05 equivalents) in the anhydrous, degassed solvent.
- Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.
- Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
- Add the terminal olefin (1.0 equivalent) to the reaction mixture.
- Slowly add **tert-butyl peroxybenzoate** (1.2 equivalents) to the stirred solution.
- Allow the reaction to proceed at the set temperature for the specified time (can range from several hours to days), monitoring the progress by TLC or GC.
- Once the reaction is complete, quench the reaction by exposing it to air.

- Dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

## Data Presentation

The following tables summarize the quantitative data for the copper-catalyzed allylic oxidation of various olefins with **tert-butyl peroxybenzoate**.

Table 1: Racemic Allylic Oxidation of Various Olefins

Entry	Substrate	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Cyclohexene	CuBr	Benzene	80	4	80-85	Organic Syntheses
2	Cyclopentene	CuBr	Benzene	80	4	75	
3	1-Octene	CuBr	Benzene	80	4	70	
4	$\alpha$ -Pinene	CuCl	-	70	24	65	
5	Limonene	Cu(OAc) <sub>2</sub>	Acetonitrile	60	12	58	

Table 2: Asymmetric Allylic Oxidation of Cyclic Olefins

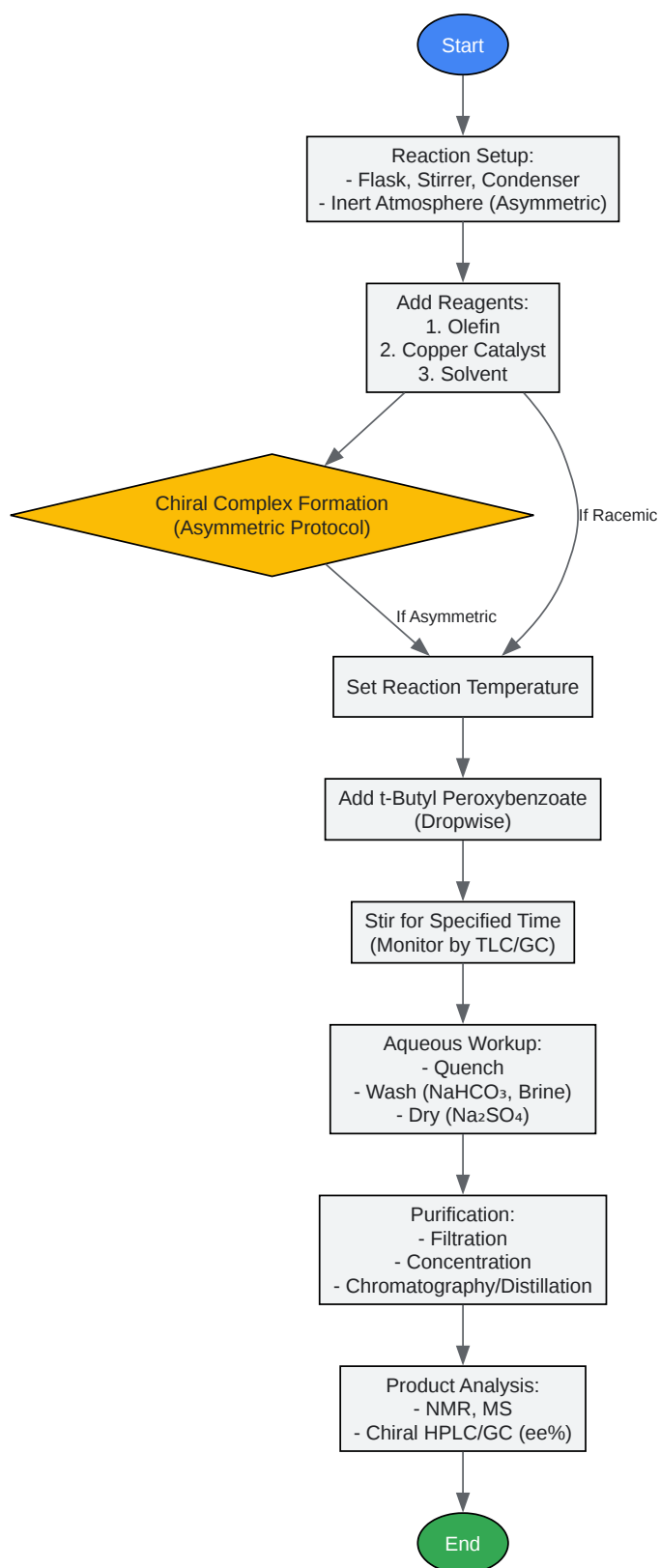
Entry	Substrate	Copper Salt	Chiral Ligand	Solvent	Temp (°C)	Time (d)	Yield (%)	ee (%)
1	Cyclohexene	CuOTf	Pyridine bis(diphenylxanzoline)	Acetone	0	5	55	86
2	Cyclopentene	CuOTf	Pyridine bis(diphenylxanzoline)	Acetone	0	5	50	81
3	Cycloheptene	CuOTf	Pyridine bis(diphenylxanzoline)	Acetone	0	7	48	75
4	Cyclooctene	CuOTf	Pyridine bis(diphenylxanzoline)	Acetone	0	7	45	68

Table 3: Asymmetric Allylic Oxidation of Acyclic Olefins

Entry	Substrate	Copper Salt	Chiral Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	(E)-4-Phenyl-1-butene	Cu(OTf) <sub>2</sub>	Bis(oxazoline)	CH <sub>2</sub> Cl <sub>2</sub>	-20	48	62	92
2	(E)-1,4-Diphenyl-1-butene	Cu(OTf) <sub>2</sub>	Bis(oxazoline)	CH <sub>2</sub> Cl <sub>2</sub>	-20	72	58	88
3	1-Dodecene	Cu(OTf) <sub>2</sub>	Bis(oxazoline)	CH <sub>2</sub> Cl <sub>2</sub>	-20	96	45	75

## Mandatory Visualizations





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**Caption:** General experimental workflow for copper-catalyzed allylic oxidation.

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